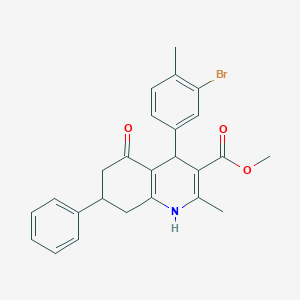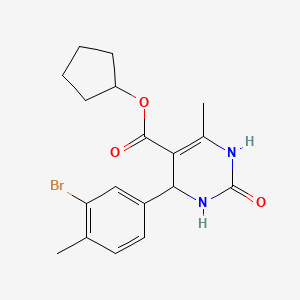![molecular formula C20H21N3O7 B4163185 1-[4-(3-Methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid](/img/structure/B4163185.png)
1-[4-(3-Methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid
Overview
Description
1-[4-(3-Methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core linked to a butyl chain, which is further substituted with a 3-methyl-4-nitrophenoxy group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid typically involves a multi-step process:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the butyl chain: The benzimidazole core is then alkylated using a butyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Introduction of the 3-methyl-4-nitrophenoxy group: This step involves the nucleophilic substitution of the butyl chain with 3-methyl-4-nitrophenol in the presence of a suitable catalyst.
Formation of the oxalate salt: The final step is the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: 1-[4-(3-methyl-4-aminophenoxy)butyl]-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Free base of the compound and oxalic acid.
Scientific Research Applications
1-[4-(3-Methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
1-[4-(3-Methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate can be compared with other similar compounds:
1-[4-(3-Methyl-4-nitrophenoxy)butyl]azepane ethanedioate: Similar structure but with an azepane ring instead of a benzimidazole core.
1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine oxalate: Contains a pyrrolidine ring instead of a benzimidazole core.
Uniqueness:
- The presence of the benzimidazole core in 1-[4-(3-Methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid provides unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which may not be observed in similar compounds with different core structures.
Properties
IUPAC Name |
1-[4-(3-methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.C2H2O4/c1-14-12-15(8-9-17(14)21(22)23)24-11-5-4-10-20-13-19-16-6-2-3-7-18(16)20;3-1(4)2(5)6/h2-3,6-9,12-13H,4-5,10-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPXGEHLJKFWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C=NC3=CC=CC=C32)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Fluorophenoxy)propyl]benzimidazole](/img/structure/B4163105.png)

![Cyclooctyl 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4163118.png)
![3-Benzoylbenzyl 2-({2-[(4-methoxybenzoyl)amino]acetyl}amino)acetate](/img/structure/B4163126.png)

![1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride](/img/structure/B4163140.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-4-nitrobenzohydrazide](/img/structure/B4163145.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![methyl 7-[4-(dimethylamino)phenyl]-4-(2-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163152.png)
![N-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4163153.png)
![2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B4163158.png)
![5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163177.png)
![N-[2-methyl-1-(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4163198.png)
